Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate
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Overview
Description
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyridine ring . The reaction conditions often include the use of catalysts, such as acids or bases, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives.
Scientific Research Applications
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but include a pyrimidine ring instead of a pyridine ring.
Uniqueness
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
HAAJWGPUNZCEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=CC=N2 |
Origin of Product |
United States |
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